molecular formula C16H18O2S2 B14466325 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene CAS No. 65972-18-1

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene

Katalognummer: B14466325
CAS-Nummer: 65972-18-1
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: RLFQOFZGVPBXNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene is an organic compound characterized by the presence of a benzylsulfanyl group attached to an ethanesulfonyl moiety, which is further connected to a methyl-substituted benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene typically involves the reaction of benzyl mercaptan with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can form strong interactions with various biological molecules, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene is unique due to its combination of a benzylsulfanyl group and an ethanesulfonyl moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Eigenschaften

CAS-Nummer

65972-18-1

Molekularformel

C16H18O2S2

Molekulargewicht

306.4 g/mol

IUPAC-Name

1-(2-benzylsulfanylethylsulfonyl)-4-methylbenzene

InChI

InChI=1S/C16H18O2S2/c1-14-7-9-16(10-8-14)20(17,18)12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3

InChI-Schlüssel

RLFQOFZGVPBXNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCSCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.